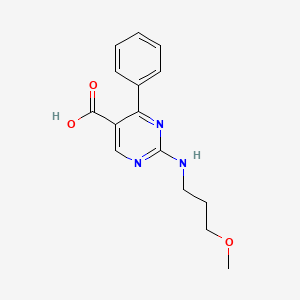

2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

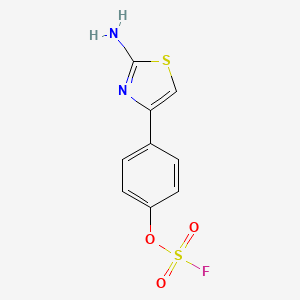

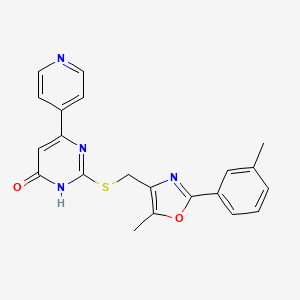

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a phenyl group attached to one of the carbon atoms of the ring, and a methoxypropylamino group and a carboxylic acid group attached to other positions on the ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As an organic molecule containing a carboxylic acid group, it could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could confer some degree of water solubility, while the aromatic rings could contribute to its overall stability .Aplicaciones Científicas De Investigación

Synthesis of Pyrido[2,3-d]pyrimidines

One study discusses the preparation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives starting from aminopyrimidinecarbaldehydes. This research provides insights into the synthetic versatility of pyrimidine derivatives, illustrating their potential in generating complex heterocyclic structures with possible pharmaceutical applications (Francisco Perandones & J. Soto, 1998).

Antiviral Activity of Pyrimidine Derivatives

Another significant application of pyrimidine derivatives is their antiviral properties. A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed marked inhibition of retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives as antiviral agents (D. Hocková et al., 2003).

Antimicrobial Activity of Pyridine Derivatives

Research into pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. This study underscores the potential of pyridine and pyrimidine structures in developing new antimicrobial agents (N. Patel et al., 2011).

Photoreaction Studies

A study on the photochemistry of 2-alkoxycytosines in phosphate buffer linked to the photoreaction mechanisms of cytosine derivatives in alcoholic solutions, providing insights into the chemical behavior of pyrimidine analogs under light exposure (A. Shaw & M. D. Shetlar, 1989).

Novel Synthesis Methods for Pyrimidine Diones

Research into novel synthesis methods for chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which have applications in pharmaceutical chemistry due to their antibacterial and antiallergic properties, highlights the importance of pyrimidine derivatives in medicinal chemistry (V. Osyanin et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-methoxypropylamino)-4-phenylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-9-5-8-16-15-17-10-12(14(19)20)13(18-15)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,19,20)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKAUSFGXMHXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2535460.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2535461.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)